Phosphinoline,1,1-dihydro-2-phenyl-1,1-bis(phenylmethyl)-
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Overview
Description
Phosphinoline,1,1-dihydro-2-phenyl-1,1-bis(phenylmethyl)- is a chemical compound with the molecular formula C29H25P and a molecular weight of 404.4826 . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Chemical Reactions Analysis
Phosphinoline,1,1-dihydro-2-phenyl-1,1-bis(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary, but common reagents include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Phosphinoline,1,1-dihydro-2-phenyl-1,1-bis(phenylmethyl)- has several scientific research applications. It is used in the field of chemistry for studying reaction mechanisms and developing new synthetic methodologies . In biology and medicine, this compound may be explored for its potential biological activities and therapeutic applications. Additionally, it has industrial applications in the development of new materials and chemical processes .
Comparison with Similar Compounds
Phosphinoline,1,1-dihydro-2-phenyl-1,1-bis(phenylmethyl)- can be compared with other similar compounds, such as 2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl . These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of Phosphinoline,1,1-dihydro-2-phenyl-1,1-bis(phenylmethyl)- lies in its specific molecular structure and the resulting chemical behavior .
Properties
CAS No. |
39767-95-8 |
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Molecular Formula |
C29H25P |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1,1-dibenzyl-2-phenylphosphinoline |
InChI |
InChI=1S/C29H25P/c1-4-12-24(13-5-1)22-30(23-25-14-6-2-7-15-25)28-19-11-10-18-27(28)20-21-29(30)26-16-8-3-9-17-26/h1-21H,22-23H2 |
InChI Key |
JOORWCAUOGJPJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CP2(=C3C=CC=CC3=CC=C2C4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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